molecular formula C8H8F3NO B8775804 1-(2,4-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 202286-38-2

1-(2,4-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B8775804
CAS No.: 202286-38-2
M. Wt: 191.15 g/mol
InChI Key: LIZHCUCYKVWNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

202286-38-2

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

1-(2,4-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H8F3NO/c1-4-3-12-5(2)6(4)7(13)8(9,10)11/h3,12H,1-2H3

InChI Key

LIZHCUCYKVWNDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1C(=O)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the literature procedure (Chiswell, B. Inorganica Chimica Acta. 1972, 629), a mixture of anti-pyruvic aldehyde 1-oxime (1.3 g, 15 mmol), 1,1,1-trifluoro-2,4-pentadione (1.85 mL, 15 mmol), glacial acetic acid (12 mL) and H2O (3.0 mL) was stirred vigorously at room temperature. To this flask, zinc dust (3 g) was added slowly keeping the temperature below 60° C. After addition, the resulting brown solution was heated under reflux condition for 2 hours. After cooling down to room temperature, the reaction mixture was basified by an addition of 2 M aqueous NaOH, then filtered. The filtrate was extracted with CH2Cl2 (20 mL×3), the combined organic layer dried over MgSO4, and concentrated iii vacito. The residue was purified by flash chromatography (1-3:1 CH2Cl2-Hexane) to afford the subtitle compound (0.42 g, 15% yield) as an oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
15%

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